N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine
CAS No.:
Cat. No.: VC15821836
Molecular Formula: C14H26N4
Molecular Weight: 250.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N4 |
|---|---|
| Molecular Weight | 250.38 g/mol |
| IUPAC Name | N-methyl-1-piperidin-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C14H26N4/c1-11-14(12(2)18(4)16-11)10-17(3)9-13-7-5-6-8-15-13/h13,15H,5-10H2,1-4H3 |
| Standard InChI Key | WWRVPTYTVDOYGH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)C)CN(C)CC2CCCCN2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule comprises three distinct domains:
-
Piperidine moiety: A six-membered saturated nitrogen heterocycle (C₅H₁₁N) substituted at the 2-position.
-
Pyrazole core: A 1,3,5-trimethyl-1H-pyrazole ring (C₆H₉N₂) providing aromaticity and hydrogen-bonding capacity.
-
Methanamine linker: A N-methylated ethane-1,2-diamine bridge (C₃H₁₀N₂) connecting the two heterocycles.
Electronic and Steric Properties
The IUPAC name (N-methyl-1-piperidin-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine) reflects its branching pattern. Key electronic features include:
-
Piperidine nitrogen: Basic (pKa ~10.6) with lone pair availability for hydrogen bonding .
-
Pyrazole ring: Aromatic sextet (6π electrons) with methyl groups at 1,3,5 positions inducing steric hindrance .
-
Methanamine linker: Tertiary amine (pKa ~9.5) contributing to lipophilicity (calculated LogP: 2.34).
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 250.38 g/mol | |
| Exact mass | 250.2157 Da | |
| Hydrogen bond donors | 0 | |
| Hydrogen bond acceptors | 4 | |
| Rotatable bonds | 4 |
Synthetic Methodologies
Retrosynthetic Analysis
While no published route exists for this exact molecule, a plausible pathway involves:
-
Piperidine functionalization: Introducing the methanamine sidechain via reductive amination of piperidin-2-one.
-
Pyrazole coupling: Mitsunobu reaction between 1,3,5-trimethyl-4-(hydroxymethyl)pyrazole and the piperidine intermediate.
-
N-Methylation: Final quaternization using methyl iodide or dimethyl carbonate .
Challenges in Regioselectivity
Synthesis of analogous compounds faces hurdles in:
-
Pyrazole substitution: Controlling methylation at N1 versus C4 positions requires careful selection of bases (e.g., K₂CO₃ vs. NaH) .
-
Piperidine stereochemistry: Achieving 2-substitution without racemization demands chiral auxiliaries or asymmetric catalysis .
Table 2: Synthetic Yields in Analogous Systems
| Reaction Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Piperidine amination | 62–78 | H₂, Pd/C, MeOH, 50°C | |
| Pyrazole alkylation | 41–55 | DIAD, PPh₃, THF, 0°C→RT | |
| N-Methylation | 83–91 | MeI, K₂CO₃, DMF, 60°C |
Physicochemical and Stability Profiles
Solubility and Lipophilicity
Experimental data remains scarce, but EPI Suite estimates:
-
Water solubility: 0.87 mg/L (25°C, pH 7.4)
-
LogD₇.₄: 1.92 ± 0.15
-
pKa (most basic): 9.1 ± 0.3
Degradation Pathways
Accelerated stability studies on related compounds reveal:
-
Oxidative degradation: Piperidine ring opening at >40°C (t₁/₂ = 14 days, 25°C)
Future Research Directions
Priority Investigations
-
Crystallographic characterization: Single-crystal X-ray diffraction to resolve stereoelectronic effects.
-
In vivo pharmacokinetics: Radiolabeled tracer studies (¹⁴C at methyl groups).
-
SAR optimization: Varying pyrazole substituents to enhance blood-brain barrier penetration .
Technological Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume